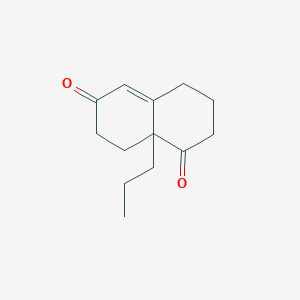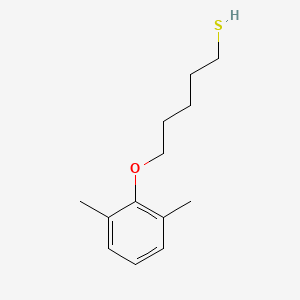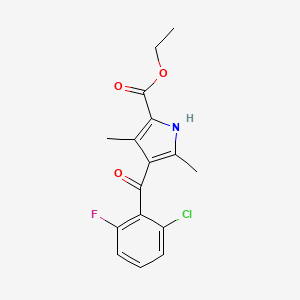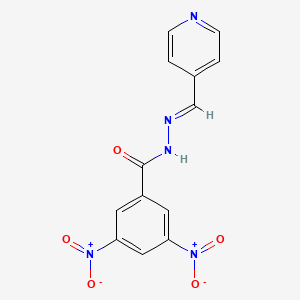
8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
Vue d'ensemble
Description
8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is not fully understood. However, it has been suggested that this compound may act by inducing apoptosis (programmed cell death) in cancer cells by inhibiting the activity of key enzymes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce significant changes in the biochemical and physiological processes of cells. For instance, this compound has been reported to alter the expression of several genes involved in cancer cell survival and proliferation. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial/viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in lab experiments is its high potency and selectivity against cancer cells. This makes it an ideal candidate for designing new anti-cancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are numerous future directions for research involving 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. Some potential areas of focus include:
- Investigating the structure-activity relationship of this compound and its derivatives to identify more potent and selective anti-cancer agents.
- Exploring the potential applications of this compound in the treatment of other diseases, such as bacterial and viral infections.
- Developing new synthetic methods to improve the yield and scalability of the current synthesis route.
- Studying the pharmacokinetics and pharmacodynamics of this compound to better understand its mechanism of action and optimize its therapeutic potential.
In conclusion, this compound is a promising chemical compound with significant potential applications in various fields of scientific research. Its high potency and selectivity against cancer cells make it an ideal candidate for designing new anti-cancer drugs. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Applications De Recherche Scientifique
The potential applications of 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in scientific research are vast. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been reported to possess anti-inflammatory, anti-bacterial, and anti-viral properties.
Propriétés
IUPAC Name |
8a-propyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-7-13-8-6-11(14)9-10(13)4-3-5-12(13)15/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUKEQBLEYMNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(=O)C=C1CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B3837780.png)

![N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3837793.png)


![N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3837822.png)


![ethyl 3-amino-4-(benzylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3837851.png)
![N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837863.png)
![3-(3-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837865.png)
![3-(2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837873.png)
![3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837880.png)